molecular formula C13H12N4O3S B2592355 4-[(E)-[(2-amino-4-methyl-1,3-thiazole-5-carbonyl)hydrazinylidene]methyl]benzoic acid CAS No. 370848-39-8

4-[(E)-[(2-amino-4-methyl-1,3-thiazole-5-carbonyl)hydrazinylidene]methyl]benzoic acid

Cat. No. B2592355
M. Wt: 304.32
InChI Key: IMEMVIFLFSVDKJ-GIDUJCDVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “4-[(E)-[(2-amino-4-methyl-1,3-thiazole-5-carbonyl)hydrazinylidene]methyl]benzoic acid” is a complex organic molecule. It contains a thiazole ring, which is a heterocyclic compound with sulfur and nitrogen . Thiazole rings are significant in the world of chemistry due to their aromatic properties and the ability to form charge transfer complexes .


Synthesis Analysis

The synthesis of such compounds often involves the formation of Schiff bases . Schiff bases are a class of organic compounds that have diverse therapeutic roles and are used as starting materials for the synthesis of a wide range of heterocyclic analogues . The synthesis process typically involves reactions such as alkylation .


Molecular Structure Analysis

The thiazole ring in the molecule consists of sulfur and nitrogen in such a way that the pi (π) electrons are free to move from one bond to other bonds, rendering aromatic ring properties . This aromaticity allows the ring to have many reactive positions where donor–acceptor, nucleophilic, and oxidation reactions may take place .


Chemical Reactions Analysis

Compounds containing a thiazole ring can undergo various chemical reactions. For instance, 2-Amino-1,3,4-thiadiazole can form charge transfer complexes with 2,3-dichloro-5,6-dicyano-p-benzoquinone, p-chloranil, o-chloranil, p-bromanil, and chloranilic acid .


Physical And Chemical Properties Analysis

The physical and chemical properties of such compounds can be determined using techniques like FTIR and NMR . For example, the yield, melting point, and Rf value can be determined, and the IR spectrum can provide information about the functional groups present in the molecule .

Scientific Research Applications

Chemical Synthesis and Biological Activity

The chemical functionalities present in this compound suggest its utility in the synthesis of biologically active molecules. For instance, research on related compounds includes the synthesis of 2-(4'-diethylsulfonamide phenyl)-4-substituted aminomethyl-1,3,4-oxadiazolin-5-thiones, showcasing the process of cyclization and aminomethylation leading to potential biological activities (Havaldar & Khatri, 2006). This methodology might be applicable in creating derivatives of the mentioned compound, contributing to antimicrobial and possibly other pharmacological profiles.

Antimicrobial Evaluation

Compounds synthesized from similar chemical structures have been evaluated for their antimicrobial properties. The synthesis of 4-[(arylimino) methyl-5-(4-[(aryl) methylidene] amino) phenyl)-4H-1, 2, 4-triazole-3-thiol derivatives and their screening against various microbial strains highlight the potential of these compounds as significant antimicrobial agents (Rajurkar, Deshmukh, & Sonawane, 2016). This suggests that the compound , owing to its structural similarities, may hold promising antimicrobial capabilities upon proper functionalization and synthesis.

properties

IUPAC Name

4-[(E)-[(2-amino-4-methyl-1,3-thiazole-5-carbonyl)hydrazinylidene]methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O3S/c1-7-10(21-13(14)16-7)11(18)17-15-6-8-2-4-9(5-3-8)12(19)20/h2-6H,1H3,(H2,14,16)(H,17,18)(H,19,20)/b15-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMEMVIFLFSVDKJ-GIDUJCDVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N)C(=O)NN=CC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC(=N1)N)C(=O)N/N=C/C2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(E)-[(2-amino-4-methyl-1,3-thiazole-5-carbonyl)hydrazinylidene]methyl]benzoic acid

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